9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
CAS No.: 31556-40-8
Cat. No.: VC18393808
Molecular Formula: C29H23NO4
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31556-40-8 |
|---|---|
| Molecular Formula | C29H23NO4 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3 |
| Standard InChI Key | MYOBSOZRFRGEFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₉H₂₃NO₄, with a molecular mass of 449.50 g/mol . Its structure integrates a 9,10-anthracenedione core substituted at the 1-position with an amino group (-NH₂), at the 4-position with a hydroxy group (-OH), and at the 2-position with a phenoxy group bearing a 1-methyl-1-phenylethyl moiety . This substitution pattern introduces significant steric hindrance and electronic effects, influencing reactivity and solubility.
The canonical SMILES representation is:
O=C1C=2C=CC=CC2C(=O)C3=C(N)C(OC4=CC=C(C=C4)C(C=5C=CC=CC5)(C)C)=CC(O)=C13 .
The InChIKey (MYOBSOZRFRGEFN-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Physicochemical Properties
The compound’s properties are critical for its handling and applications:
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline powder | |
| Molecular Weight | 449.50 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| Storage | Room temperature, dry ambient |
The low aqueous solubility (attributed to the hydrophobic 1-methyl-1-phenylethylphenoxy group) necessitates organic solvents for formulation .
Applications in Pharmaceutical Intermediates
Role in Drug Development
This compound serves as a high-value intermediate in synthesizing anthracycline-class antibiotics and kinase inhibitors . Its amino and hydroxy groups provide sites for further functionalization, enabling conjugation with sugar moieties or targeting ligands. Manufacturers highlight its use in active pharmaceutical ingredients (APIs) for oncology therapeutics, though specific drug candidates remain proprietary .
Future Research Directions
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Structure-Activity Relationships: Elucidating the impact of the 1-methyl-1-phenylethylphenoxy group on biological activity.
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Green Synthesis: Developing catalytic methods to reduce waste in large-scale production.
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Toxicokinetics: Conducting in vivo studies to establish NOAEL/LOAEL thresholds.
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